REACTION_CXSMILES
|
[Cl:1][CH:2]=[C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[O:4][Si](C(C)C)(C(C)C)C(C)C.C([O-])(O)=O.[Na+].C(Cl)Cl>C(#N)C>[Cl:1][CH2:2][C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)=[O:4] |f:1.2|
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Name
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2-{2-chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyridine
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Quantity
|
117.3 g
|
Type
|
reactant
|
Smiles
|
ClC=C(O[Si](C(C)C)(C(C)C)C(C)C)C1=NC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To the stirring solution is added 48% aqueous HF (170 mL, 0.45 mL/mmol)
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture is poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic phase is removed
|
Type
|
EXTRACTION
|
Details
|
the aq. layer is extracted with CH2Cl2 (2×1.0 L)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers are dried
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4), and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |